molecular formula C24H20N2O2S B11309726 N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B11309726
M. Wt: 400.5 g/mol
InChI Key: AAUYCIMAGRMEHR-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, a pyridine moiety, and a benzyloxybenzyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxybenzyl group, in particular, provides unique steric and electronic properties that differentiate it from similar compounds .

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C24H20N2O2S/c27-24(22-9-6-16-29-22)26(23-10-4-5-15-25-23)17-19-11-13-21(14-12-19)28-18-20-7-2-1-3-8-20/h1-16H,17-18H2

InChI Key

AAUYCIMAGRMEHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CS4

Origin of Product

United States

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